Cas no 47189-05-9 (Benzene, 1-phenoxy-4-(phenylsulfonyl)-)
47189-05-9 structure
Product Name:Benzene, 1-phenoxy-4-(phenylsulfonyl)-
CAS No:47189-05-9
MF:C18H14O3S
MW:310.366963863373
CID:324110
PubChem ID:628195
Update Time:2025-04-19
Benzene, 1-phenoxy-4-(phenylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-phenoxy-4-(phenylsulfonyl)-
- 1-(benzenesulfonyl)-4-phenoxybenzene
- Oprea1_244498
- DTXSID10347938
- 1-Benzenesulfonyl-4-phenoxy-benzene
- SCHEMBL9323430
- 1-Phenoxy-4-(phenylsulfonyl)benzene #
- 4-[4-(phenylsulfonyl)phenoxy]benzene
- 47189-05-9
-
- Inchi: 1S/C18H14O3S/c19-22(20,17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-15-7-3-1-4-8-15/h1-14H
- InChI Key: CSWLPMHPPCPQHC-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(C1C=CC(=CC=1)OC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 310.06636548g/mol
- Monoisotopic Mass: 310.06636548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 51.8Ų
Benzene, 1-phenoxy-4-(phenylsulfonyl)- Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
47189-05-9 (Benzene, 1-phenoxy-4-(phenylsulfonyl)-) Related Products
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
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